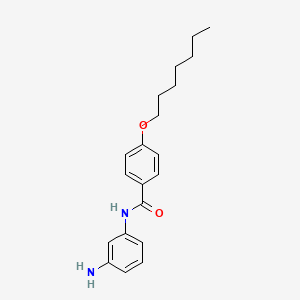

N-(3-Aminophenyl)-4-(heptyloxy)benzamide

Description

N-(3-Aminophenyl)-4-(heptyloxy)benzamide is a benzamide derivative characterized by a heptyloxy chain at the para position of the benzoyl group and a 3-aminophenyl substituent on the amide nitrogen.

Synthesis of 4-(heptyloxy)benzoic acid: Derived from 4-hydroxybenzoic acid and 1-bromoheptane via nucleophilic substitution, yielding 4-(heptyloxy)benzoic acid (84.5% yield, mp: 104.8–105.7°C) .

Conversion to acid chloride: Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) .

Amide coupling: Reaction of the acid chloride with 3-nitroaniline, followed by reduction of the nitro group to an amine, as seen in the synthesis of N-(4-aminophenyl)-4-(heptyloxy)benzamide (71.07% yield, mp: 131.7–133.6°C) .

This compound’s structure combines a lipophilic heptyloxy chain with a polar aminophenyl group, making it suitable for applications in liquid crystals, drug discovery, or materials science.

Properties

IUPAC Name |

N-(3-aminophenyl)-4-heptoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2/c1-2-3-4-5-6-14-24-19-12-10-16(11-13-19)20(23)22-18-9-7-8-17(21)15-18/h7-13,15H,2-6,14,21H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKPORVLMCSCSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-Aminophenyl)-4-(heptyloxy)benzamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C20H26N2O2

- Molecular Weight : 326.43 g/mol

- Structure : The compound features an amine group attached to a phenyl ring, which is further substituted with a heptyloxy group.

This compound exhibits several biological activities that can be attributed to its structural characteristics:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in cellular processes. For instance, it has been evaluated for its potential to inhibit phosphodiesterase (PDE) activity, which plays a critical role in regulating cellular signaling pathways.

- Cytotoxic Effects : Similar compounds have shown cytotoxic effects against various cancer cell lines. The presence of the amine and heptyloxy groups may enhance its ability to penetrate cell membranes and exert effects on intracellular targets.

- Epigenetic Modulation : Some derivatives of benzamides have been studied for their ability to modulate epigenetic factors such as DNA methylation and histone deacetylation. This suggests that this compound could potentially influence gene expression patterns.

Case Study 1: PDE Inhibition

A study focused on the development of selective PDE4 inhibitors highlighted the potential of compounds similar to this compound in treating inflammatory diseases. The research demonstrated that certain benzamide derivatives exhibited IC50 values in the nanomolar range against PDE4 enzymes, indicating strong inhibitory potential .

Case Study 2: Antitumor Activity

Research on related benzamide compounds has shown promising antitumor activity. For example, a derivative exhibited significant cytotoxicity against leukemia cell lines, with an EC50 value indicating effective inhibition at low concentrations . This suggests that this compound may possess similar properties worthy of further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

- Substituent Effects : The length and nature of alkoxy chains significantly influence the compound's potency and selectivity against target enzymes.

- Aromatic Interactions : The presence of additional aromatic rings can enhance binding affinity to target proteins, which may increase overall biological activity.

| Compound | IC50 (nM) | Target Enzyme | Activity |

|---|---|---|---|

| Compound A | 140 | PDE4 | Inhibitor |

| Compound B | 410 | PDE4D | Inhibitor |

| This compound | TBD | TBD | TBD |

Comparison with Similar Compounds

Structural Analogs in Benzamide Derivatives

Table 1: Key Structural Analogs and Their Properties

*Estimated from analogous synthesis pathways.

Substituent Effects on Physicochemical Properties

Heptyloxy vs. Melting points decrease with longer alkoxy chains due to reduced crystallinity (e.g., mp: 131.7–133.6°C for heptyloxy vs. 250°C for oxadiazole derivative ).

Amino Group Position and Electronic Effects: The 3-aminophenyl substituent in the target compound may alter hydrogen-bonding capacity compared to 4-aminophenyl analogs (e.g., 4a in ), affecting solubility and intermolecular interactions.

Heterocyclic Modifications :

- Incorporation of 1,2,5-oxadiazole (e.g., compound 61 in ) introduces rigidity and electron-deficient character, enhancing antiplasmodial activity but reducing synthetic yield (43% vs. 71% for 4a ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.